1-cyclopropyl-6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
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Description
1-cyclopropyl-6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The chemical has been used in the synthesis of diverse heterocyclic compounds. For instance, Jones et al. (2016) demonstrated the use of similar structures in synthesizing oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reactions, highlighting its utility in complex chemical syntheses (Jones et al., 2016).
- Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. This research underscores the potential of such chemical structures in creating compounds with specific biological activities (Azab et al., 2013).
Applications in Medicinal Chemistry
- Ayyash and Habeeb (2019) synthesized a series of novel 2-azetidinones derived from pyrazin dicarboxylic acid, demonstrating its role in antimicrobial activity. This research signifies the potential of such compounds in the development of new antimicrobial drugs (Ayyash & Habeeb, 2019).
Crystallography and Molecular Structure Analysis
- Gelbrich et al. (2013) studied the crystal structure of Telaprevir, a compound containing a pyrazine-2-carbonylamino moiety similar to our compound of interest. This research provides insights into the molecular arrangements and interactions in crystalline structures (Gelbrich et al., 2013).
Development of Synthons for Heterocyclic Systems
- Matsumoto and Uchida (1981) demonstrated the use of similar compounds in the cycloaddition reactions, forming various heterocyclic systems. This highlights its utility as a synthon in organic synthesis (Matsumoto & Uchida, 1981).
properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(pyrazine-2-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-6-13(7-16(22)21(11)12-2-3-12)24-14-9-20(10-14)17(23)15-8-18-4-5-19-15/h4-8,12,14H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKXOSOLFOIBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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